molecular formula C19H17ClFNO3 B6662816 3-[4-[[2-(2-Chloro-6-fluorophenyl)cyclopropanecarbonyl]amino]phenyl]propanoic acid

3-[4-[[2-(2-Chloro-6-fluorophenyl)cyclopropanecarbonyl]amino]phenyl]propanoic acid

Cat. No.: B6662816
M. Wt: 361.8 g/mol
InChI Key: JEBWHEODQYLWKA-UHFFFAOYSA-N
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Description

3-[4-[[2-(2-Chloro-6-fluorophenyl)cyclopropanecarbonyl]amino]phenyl]propanoic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyclopropane ring, a phenyl group, and a propanoic acid moiety, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-[[2-(2-Chloro-6-fluorophenyl)cyclopropanecarbonyl]amino]phenyl]propanoic acid typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the cyclopropane ring: This can be achieved through cyclopropanation reactions using diazo compounds and transition metal catalysts.

    Introduction of the chloro and fluoro substituents: Halogenation reactions using appropriate reagents such as N-chlorosuccinimide (NCS) and Selectfluor.

    Amidation reaction: Coupling of the cyclopropanecarbonyl chloride with aniline derivatives to form the amide bond.

    Final coupling: The amide intermediate is then coupled with a propanoic acid derivative under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-[4-[[2-(2-Chloro-6-fluorophenyl)cyclopropanecarbonyl]amino]phenyl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro and fluoro substituents can be replaced through nucleophilic substitution reactions using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[4-[[2-(2-Chloro-6-fluorophenyl)cyclopropanecarbonyl]amino]phenyl]propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-[[2-(2-Chlorophenyl)cyclopropanecarbonyl]amino]phenyl]propanoic acid
  • 3-[4-[[2-(2-Fluorophenyl)cyclopropanecarbonyl]amino]phenyl]propanoic acid
  • 3-[4-[[2-(2-Bromophenyl)cyclopropanecarbonyl]amino]phenyl]propanoic acid

Uniqueness

The presence of both chloro and fluoro substituents in 3-[4-[[2-(2-Chloro-6-fluorophenyl)cyclopropanecarbonyl]amino]phenyl]propanoic acid imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds that may only have one halogen substituent.

Properties

IUPAC Name

3-[4-[[2-(2-chloro-6-fluorophenyl)cyclopropanecarbonyl]amino]phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClFNO3/c20-15-2-1-3-16(21)18(15)13-10-14(13)19(25)22-12-7-4-11(5-8-12)6-9-17(23)24/h1-5,7-8,13-14H,6,9-10H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEBWHEODQYLWKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)NC2=CC=C(C=C2)CCC(=O)O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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